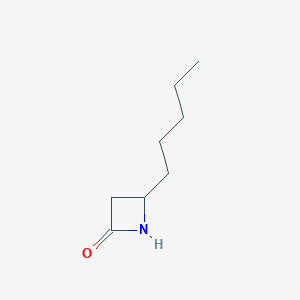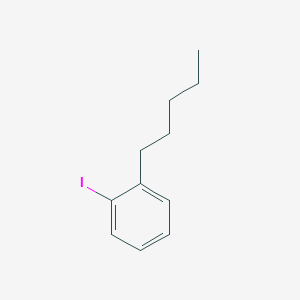![molecular formula C12H11Br3N2O2 B14338504 2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole CAS No. 101853-75-2](/img/structure/B14338504.png)
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of three bromine atoms and a 3,4-dimethoxyphenylmethyl group attached to the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole can be achieved through various methods. One common approach involves the bromination of 1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole derivatives with oxidized side chains.
Reduction: Formation of reduced imidazole derivatives with hydrogenated side chains.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing bromine atoms.
Aplicaciones Científicas De Investigación
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the 3,4-dimethoxyphenylmethyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the 3,4-dimethoxyphenylmethyl group.
1-[(3,4-Dimethoxyphenyl)methyl]-1H-imidazole: Lacks the bromine atoms.
2,4,5-Tribromo-1H-imidazole: Lacks the 3,4-dimethoxyphenylmethyl group.
Uniqueness
2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole is unique due to the presence of both the tribromo substitution pattern and the 3,4-dimethoxyphenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
101853-75-2 |
|---|---|
Fórmula molecular |
C12H11Br3N2O2 |
Peso molecular |
454.94 g/mol |
Nombre IUPAC |
2,4,5-tribromo-1-[(3,4-dimethoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C12H11Br3N2O2/c1-18-8-4-3-7(5-9(8)19-2)6-17-11(14)10(13)16-12(17)15/h3-5H,6H2,1-2H3 |
Clave InChI |
NIPINCJHTCKQLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C(=C(N=C2Br)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



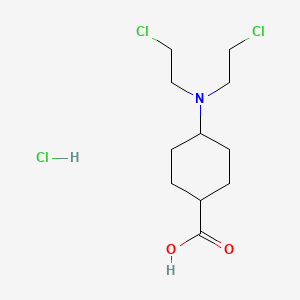
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
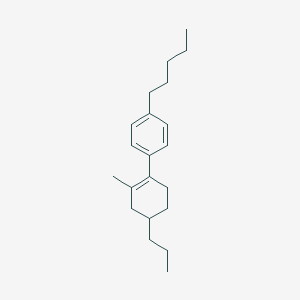
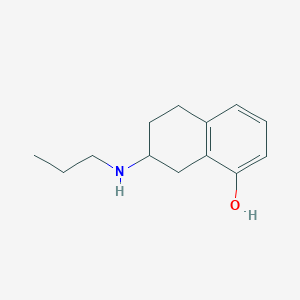
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
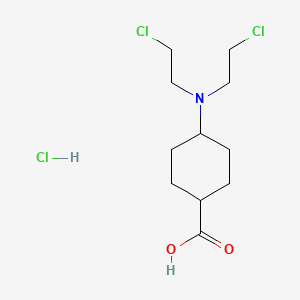
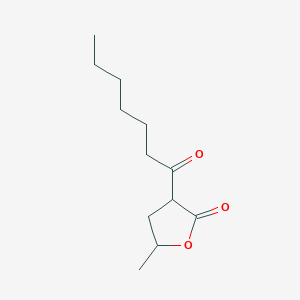
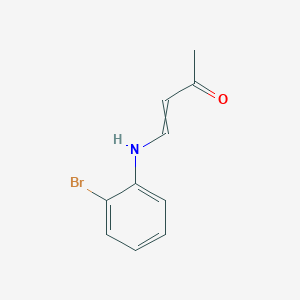

![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
